Isonitrosoacetone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

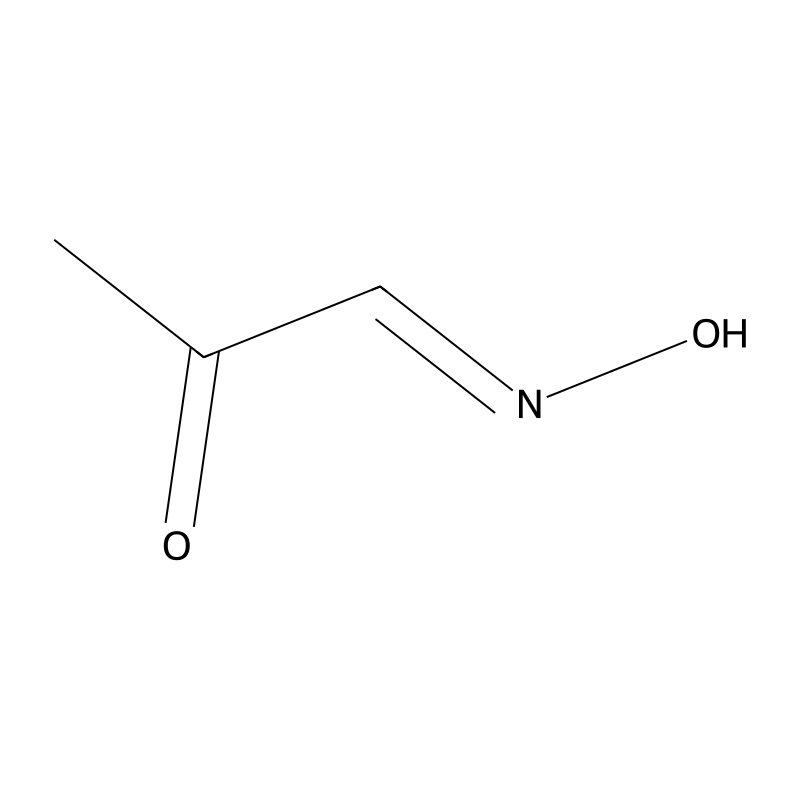

Isonitrosoacetone is an organic compound with the molecular formula CHNO and a CAS number of 306-44-5. It is classified as an oxime, specifically a derivative of acetone, where the carbonyl group has been converted into an oxime functional group. The compound appears as a colorless to pale yellow liquid with a boiling point of approximately 193°C and a melting point of 69°C. Its density is reported to be around 1.1 g/cm³, and it has a flash point of 70.6°C, indicating it is flammable under certain conditions .

Isonitrosoacetone is known for its potential biological activities and applications in various

- Oxidation: The oxime can be oxidized to yield corresponding nitriles or amides.

- Condensation Reactions: It can react with various amines to form substituted derivatives, which are useful in synthesizing more complex organic molecules.

- Coordination Chemistry: Isonitrosoacetone can form coordination compounds with transition metals such as cobalt, nickel, and copper when reacted with their respective halides or acetates in ethanol .

Additionally, isonitrosoacetone can undergo nitrosation reactions, which are essential for producing other functionalized compounds.

Isonitrosoacetone exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for its potential antimicrobial properties and its ability to inhibit certain enzymes. The compound's structure allows it to interact with biological macromolecules, making it a candidate for further investigation in drug development.

In toxicological assessments, isonitrosoacetone has been classified as harmful by inhalation and contact with skin. It may cause skin irritation and serious eye irritation upon exposure . Therefore, proper handling and safety measures are necessary when working with this compound.

The synthesis of isonitrosoacetone typically involves the nitrosation of acetone. A common method includes:

- Nitrosation Reaction: Acetone is treated with nitrous acid or sodium nitrite in acidic conditions to form isonitrosoacetone.

- Reaction Conditions: The reaction usually occurs at low temperatures (0-20°C) to control the formation of by-products and ensure high yields .

The process can be optimized for industrial applications, focusing on yield improvement and minimizing impurities.

Isonitrosoacetone finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Coordination Chemistry: Its ability to form complexes with metal ions makes it useful in creating catalysts or materials for electronic applications.

- Biological Research: Due to its biological activity, it is used in studies related to enzyme inhibition and antimicrobial properties.

Research on interaction studies involving isonitrosoacetone focuses on its reactivity with different nucleophiles and electrophiles. These studies help understand how the compound interacts at a molecular level with biological systems or other chemical species. For example, its interactions with aminopyridines have been documented, showcasing its versatility in forming new compounds through nucleophilic attack on the nitrogen atom of the oxime group .

Isonitrosoacetone shares structural similarities with other oximes and ketones. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Acetone | CHO | A simple ketone used as a solvent and precursor |

| Isonitrosopropan-2-one | CHNO | Similar oxime structure but larger carbon skeleton |

| Pyruvic aldehyde oxime | CHNO | Related to pyruvic acid; involved in metabolic processes |

| Hydroxylamine | NHOH | A simple amine that reacts similarly to form oximes |

Uniqueness: Isonitrosoacetone's unique structure allows it to participate in specific reactions that may not be feasible for other similar compounds, particularly due to its ability to coordinate with metal ions effectively and its distinct biological activities.